molecular formula C21H32N6O4 B8147195 6-Azidohexanoyl-Val-Ala-PAB-OH

6-Azidohexanoyl-Val-Ala-PAB-OH

Número de catálogo: B8147195
Peso molecular: 432.5 g/mol
Clave InChI: HZMPRXCOJMPUHE-KXBFYZLASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azidohexanoyl-Val-Ala-PAB-OH involves multiple steps, starting with the preparation of the azidohexanoyl group, followed by the coupling of the valine-alanine dipeptide, and finally the attachment of the para-aminobenzyl (PAB) group. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling .

Análisis De Reacciones Químicas

Types of Reactions

6-Azidohexanoyl-Val-Ala-PAB-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Role of 6-Azidohexanoyl-Val-Ala-PAB-OH in ADCs

2.1 Stability and Cleavage Mechanism

The Val-Ala dipeptide linker in this compound provides several advantages:

  • Increased Serum Stability : Compared to other linkers like Val-Cit, Val-Ala demonstrates superior stability in serum, reducing premature drug release and enhancing therapeutic index .
  • Selective Cleavage : This linker is cleaved by lysosomal proteases, which are often overexpressed in cancer cells, allowing for precise drug release at the tumor site .

2.2 Enhancing Therapeutic Efficacy

Research indicates that ADCs employing Val-Ala linkers exhibit improved therapeutic efficacy due to:

  • Reduced Aggregation : ADCs with Val-Ala linkers show less aggregation in high drug-to-antibody ratios (DAR), which is critical for maintaining efficacy and reducing side effects .
  • Improved Release Kinetics : The enzymatic cleavage of the linker allows for controlled release of the cytotoxic agent, enhancing the overall effectiveness of the treatment .

Comparative Studies on Linker Performance

A study comparing various peptide linkers highlighted that ADCs utilizing this compound demonstrated:

  • A higher stability profile compared to Val-Cit linkers, with a significant reduction in off-target toxicity associated with premature drug release .
  • Enhanced cytotoxic effects against HER2-positive cancer cell lines, suggesting that the specific design of the linker plays a pivotal role in therapeutic outcomes .

Clinical Implications

Clinical evaluations have shown that ADCs incorporating this compound can achieve:

  • Effective tumor targeting with minimal systemic exposure, leading to better patient tolerability and improved quality of life during treatment .
  • Promising results in preclinical models, where these conjugates outperformed traditional chemotherapy regimens by specifically targeting malignant cells while sparing healthy tissues .

Summary Table of Findings

PropertyThis compoundComparison with Val-Cit
Serum StabilityHighModerate
Aggregation in High DARLowHigh
Cytotoxic Release MechanismEnzymatic cleavageEnzymatic cleavage
Efficacy against Cancer CellsHighModerate
Off-target ToxicityLowModerate

Mecanismo De Acción

The mechanism of action of 6-Azidohexanoyl-Val-Ala-PAB-OH involves its role as a linker in ADCs. The valine-alanine linker is cleaved by lysosomal enzymes within the target cells, releasing the drug payload. This targeted release ensures that the cytotoxic drug exerts its effects specifically within the cancer cells, reducing systemic toxicity .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

6-Azidohexanoyl-Val-Ala-PAB-OH is unique due to its azido group, which allows for versatile conjugation via click chemistry. This feature, combined with its stability and specific cleavage by lysosomal enzymes, makes it a valuable linker in the development of targeted drug delivery systems .

Propiedades

IUPAC Name

6-azido-N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O4/c1-14(2)19(26-18(29)7-5-4-6-12-23-27-22)21(31)24-15(3)20(30)25-17-10-8-16(13-28)9-11-17/h8-11,14-15,19,28H,4-7,12-13H2,1-3H3,(H,24,31)(H,25,30)(H,26,29)/t15-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMPRXCOJMPUHE-KXBFYZLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.